molecular formula C24H27FN4OS B2993308 N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 1189908-15-3

N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B2993308
CAS No.: 1189908-15-3
M. Wt: 438.57
InChI Key: BKHBXSDOOYFVRT-UHFFFAOYSA-N
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Description

This compound (CAS: 1185131-62-7) is a sulfur-containing acetamide derivative with a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its molecular formula is C₂₅H₂₉FN₄OS (MW: 452.6 g/mol), featuring a 4-fluorophenyl group at position 3 of the triazaspiro ring, an 8-methyl substituent, and a 4-ethylphenyl acetamide moiety connected via a sulfanyl bridge .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4OS/c1-3-17-4-10-20(11-5-17)26-21(30)16-31-23-22(18-6-8-19(25)9-7-18)27-24(28-23)12-14-29(2)15-13-24/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHBXSDOOYFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a triazaspiro framework, which is known for conferring unique properties to compounds.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds targeting thioredoxin reductase (TrxR) demonstrate selective antitumor effects against various cancer cell lines, suggesting a potential mechanism of action for this compound as well .

The proposed mechanism of action for compounds within this class often involves the inhibition of critical enzymes involved in cancer cell proliferation and survival. Specifically, the inhibition of TrxR has been highlighted as a promising target due to its role in maintaining redox balance in cancer cells and contributing to their survival under oxidative stress conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of similar compounds has been crucial in elucidating the biological activity of this compound. Variations in substituents on the aromatic rings and modifications to the triazaspiro core have been shown to significantly affect potency and selectivity against cancer cell lines. For example, compounds with fluorinated phenyl groups often exhibit enhanced activity due to improved binding affinity to target proteins .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit potent cytotoxicity against various human tumor cell lines, including Mia PaCa-2 and PANC-1. These studies often employ assays such as MTT or XTT to quantify cell viability post-treatment with the compound .

Comparative Analysis

A comparative analysis of similar compounds can provide insight into the efficacy and safety profiles of this compound:

Compound NameIC50 (µM)Target EnzymeNotes
Compound A10TrxRHigh selectivity
Compound B15TrxRModerate selectivity
N-(4-ethylphenyl)-...12TrxRPotential lead candidate

Toxicity Studies

Toxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary toxicity studies indicate that while some derivatives exhibit promising anticancer effects, they also present varying degrees of cytotoxicity towards normal cell lines, necessitating further optimization to enhance selectivity for cancer cells over healthy ones .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Triazaspiro Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target (1185131-62-7) 3-(4-Fluorophenyl), 8-methyl N-(4-ethylphenyl) C₂₅H₂₉FN₄OS 452.6 Fluorine enhances electronegativity; ethyl group improves lipophilicity
Analog 1 (CAS: Unknown) 3-(4-Chlorophenyl), 8-ethyl N-(2,3-dimethylphenyl) C₂₃H₂₆ClN₃OS ~436.0 Chlorine increases steric bulk; ethyl on triazaspiro may reduce ring strain
Analog 2 (1189420-43-6) 3-(4-Chlorophenyl), 8-methyl N-(4-methoxyphenyl) C₂₃H₂₅ClN₄O₂S 457.0 Methoxy group improves solubility but may reduce membrane permeability
Analog 3 (899918-42-4) 3-(2,4-Dichlorophenyl), 8-methyl N-(3-chloro-4-fluorophenyl) C₂₃H₂₁Cl₃FN₃OS 512.9 Dichlorophenyl and chloro-fluorophenyl enhance halogen bonding potential

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound provides moderate electronegativity, balancing solubility and target interaction. Analog 2’s 4-methoxyphenyl substituent introduces an electron-donating group, which may enhance aqueous solubility but reduce metabolic stability due to susceptibility to oxidative demethylation .
  • Spirocyclic Modifications :

    • The 8-methyl group in the target compound and Analog 2 minimizes steric hindrance, favoring planar conformations. Analog 1’s 8-ethyl substituent could introduce slight ring distortion, affecting conformational flexibility .
  • Acetamide Tail Variations :

    • The 4-ethylphenyl group in the target compound contributes to lipophilicity, aiding blood-brain barrier penetration. Analog 3’s 3-chloro-4-fluorophenyl tail, however, offers dual halogen bonding sites, which may enhance selectivity for targets with complementary halogen-accepting residues .

Methodological Considerations in Similarity Assessment

Compound similarity is often evaluated using Tanimoto coefficients (structural fingerprints) or pharmacophore mapping . For example:

  • The target compound and Analog 2 share a Tanimoto score >0.7 due to their spirocyclic cores and methyl substituents.

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